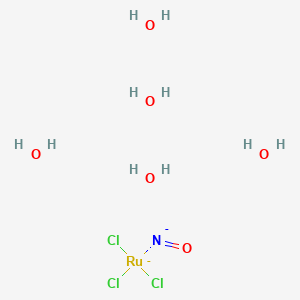
Ruthenium(II) Nitrosyl Chloride pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(II) Nitrosyl Chloride Pentahydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with five molecules of water of crystallization
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ruthenium(II) Nitrosyl Chloride Pentahydrate can be synthesized through various methods. One common approach involves the reaction of ruthenium trichloride with sodium nitrite in the presence of hydrochloric acid. The reaction typically proceeds as follows:
RuCl3+NaNO2+HCl→[Ru(NO)Cl3]⋅5H2O
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing residues from other processes. These residues are treated with nitric acid and hydrochloric acid to extract ruthenium, which is then converted to the desired nitrosyl chloride complex through controlled reactions.
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium(II) Nitrosyl Chloride Pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride ions can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Ruthenium(II) Nitrosyl Chloride Pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes are being explored as potential anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Ruthenium(II) Nitrosyl Chloride Pentahydrate exerts its effects often involves the release of nitric oxide (NO). NO is a signaling molecule that can interact with various molecular targets, including enzymes and receptors. In biological systems, NO can induce vasodilation by activating guanylate cyclase, leading to increased levels of cyclic GMP. In cancer cells, NO can cause DNA damage and trigger apoptosis.
Comparación Con Compuestos Similares
Ruthenium(III) Nitrosyl Chloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II) Nitrosyl Bromide: Similar coordination environment but with bromide ions instead of chloride.
Ruthenium(II) Nitrosyl Sulfate: Contains sulfate ions instead of chloride.
Uniqueness: Ruthenium(II) Nitrosyl Chloride Pentahydrate is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and solubility. Its ability to release NO under certain conditions makes it particularly valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
Cl3H10NO6Ru-2 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
nitroxyl anion;trichlororuthenium(1-);pentahydrate |
InChI |
InChI=1S/3ClH.NO.5H2O.Ru/c;;;1-2;;;;;;/h3*1H;;5*1H2;/q;;;-1;;;;;;+2/p-3 |
Clave InChI |
OYSWPGHTPXOOHB-UHFFFAOYSA-K |
SMILES canónico |
[N-]=O.O.O.O.O.O.Cl[Ru-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


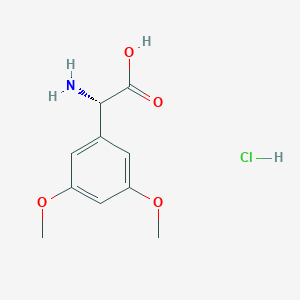
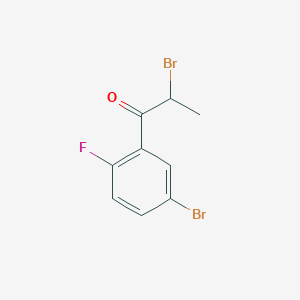
![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
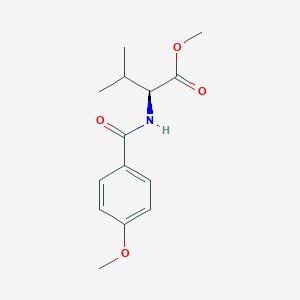
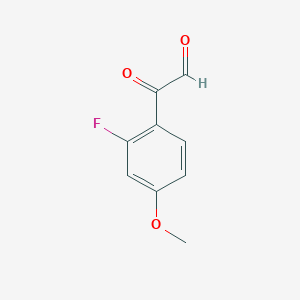
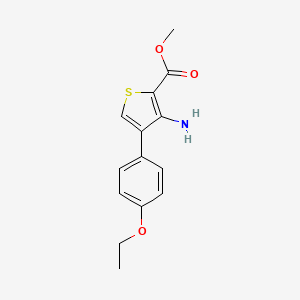
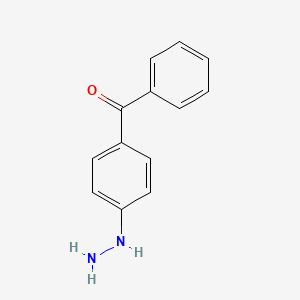






![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)
